1-(4-fluorobenzoyl)azocane
Description
1-(4-Fluorobenzoyl)azocane is an eight-membered azocane ring (a saturated heterocycle with seven carbons and one nitrogen) functionalized with a 4-fluorobenzoyl group at the nitrogen position. The 4-fluorobenzoyl moiety is commonly employed in medicinal chemistry due to its electron-withdrawing properties, which enhance metabolic stability and binding affinity in bioactive molecules .
Properties
IUPAC Name |
azocan-1-yl-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c15-13-8-6-12(7-9-13)14(17)16-10-4-2-1-3-5-11-16/h6-9H,1-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAJLPZTQVFYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to 1-(4-fluorobenzoyl)azocane, enabling a comparative analysis of synthesis, properties, and bioactivity.
1-(4-Chlorobenzyl)azocane
- Structure : Features an azocane ring substituted with a 4-chlorobenzyl group.
- Synthesis : Likely synthesized via alkylation of azocane with 4-chlorobenzyl chloride.
- Properties: The chloro substituent provides lipophilicity, while the benzyl group introduces steric bulk. No direct bioactivity data is provided, but chlorinated aromatics are common in antimicrobial agents .
1-(4-(Azocan-1-yl)but-2-yn-1-yl)-3,7-dimethylpurine-2,6-dione (Compound 65)
- Structure : A xanthine derivative with an azocane-containing alkynyl chain.
- Synthesis : Introduced via nucleophilic substitution or copper-catalyzed alkyne-azide cycloaddition.
- Bioactivity : Exhibits potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.089 μM), surpassing the reference drug galantamine. The azocane moiety enhances binding to the enzyme’s peripheral anionic site .
- Comparison : The fluorobenzoyl group in 1-(4-fluorobenzoyl)azocane could similarly improve target affinity, though its larger aromatic system may alter pharmacokinetics.
1-(4-Fluorobenzoyl)-9H-carbazole
- Structure : A carbazole core with a 4-fluorobenzoyl group at the 1-position.
- Synthesis : Achieved via BCl₃-mediated Friedel-Crafts acylation, yielding 38% isolated product. Single-crystal X-ray diffraction confirmed planar alignment of the benzoyl and carbazole groups, stabilized by N–H···O hydrogen bonds .
- Bioactivity : Designed as a building block for ¹⁸F-labeled COX-2 inhibitors, highlighting the fluorobenzoyl group’s utility in radiopharmaceuticals.
- Comparison : While both compounds share the 4-fluorobenzoyl group, the carbazole core’s rigidity contrasts with azocane’s flexibility, impacting solubility and target selectivity.
Azaperone (4′-Fluoro-4-(4-(2-pyridyl)-1-piperazinyl)butyrophenone)
- Structure : A piperazine-containing antipsychotic with a fluorobenzoyl-like moiety.
- Bioactivity : Acts as a dopamine antagonist (LD₅₀ = 245 mg/kg in rats). The fluorine atom enhances blood-brain barrier penetration .
- Comparison : Replacing piperazine with azocane could modulate receptor selectivity and reduce toxicity, though synthetic complexity may increase.
Table 1: Key Properties of Compared Compounds
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